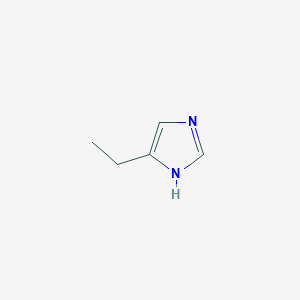

5-ethyl-1H-imidazole

描述

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Materials Science

The imidazole ring is a fundamental building block in numerous biologically active molecules and advanced materials. numberanalytics.comajrconline.org Its importance stems from its aromatic nature, ability to act as both a proton donor and acceptor, and its capacity to coordinate with metal ions. ajrconline.orga-z.lu These characteristics allow imidazole-containing compounds to participate in a wide range of biological interactions, such as hydrogen bonding and enzymatic catalysis. ajrconline.orga-z.lunih.gov

In Medicinal Chemistry:

The imidazole scaffold is present in a vast array of natural and synthetic compounds with diverse therapeutic applications. nih.govjournalijcar.org It is a core component of the essential amino acid histidine, which plays a critical role in the function of many proteins and enzymes, including hemoglobin. wikidoc.orgwikipedia.org The decarboxylation of histidine produces histamine, a key signaling molecule in the immune response. wikipedia.org

The versatility of the imidazole ring has led to its incorporation into a wide range of pharmaceuticals. nih.govjournalijcar.org Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antifungal nih.gov

Antibacterial nih.gov

Anti-inflammatory nih.gov

Antiviral journalijcar.org

Antidiabetic nih.gov

The ability of the imidazole nucleus to serve as a bioisostere for other functional groups and to engage in various intermolecular interactions makes it a valuable tool for drug design and development. ajrconline.org

In Materials Science:

The applications of imidazole heterocycles extend beyond the realm of medicine into materials science. numberanalytics.comnumberanalytics.com Imidazole and its derivatives are utilized in the development of:

Ionic Liquids: Imidazolium salts, derived from imidazole, are a prominent class of ionic liquids with applications as solvents and electrolytes. numberanalytics.com

Polymers: Imidazole-containing polymers can exhibit enhanced thermal stability and conductivity. numberanalytics.coma-z.lu The thermostable polymer polybenzimidazole (PBI), for instance, contains an imidazole ring fused to a benzene (B151609) ring and is used as a fire retardant. wikidoc.org

Corrosion Inhibitors: Imidazole has been effectively used to prevent the corrosion of transition metals like copper, particularly in aqueous environments. wikidoc.org

Catalysts: The imidazole moiety is employed in various catalytic systems, including organometallic and asymmetric catalysis. journalijcar.org

The unique properties of the imidazole ring make it a versatile component for creating functional materials with tailored characteristics. numberanalytics.com

Overview of the Research Landscape for 5-Ethyl-1H-Imidazole and Related Derivatives

Research specifically focused on this compound and its derivatives explores their synthesis and potential applications, building upon the known importance of the broader imidazole class. While direct studies on the parent compound this compound are not as extensive as for other imidazoles, research on its derivatives provides insight into its potential utility.

Derivatives of this compound are being investigated for their biological activities. For instance, compounds like 4-benzyl-5-ethyl-1H-imidazole-2-sulfinic acid and 4-(cyclohexylmethyl)-5-ethyl-1H-imidazole-2-sulfinic acid have been used in studies to improve the accuracy of NMR shift predictions, a crucial aspect of chemical characterization. researchgate.net Other research has focused on the synthesis and antimicrobial activity of various imidazole derivatives, with the ethyl group at position 5 potentially influencing properties like lipid solubility. vulcanchem.comresearchgate.net

The synthesis of functionalized 1H-imidazoles, including those with substituents at various positions, is an active area of research. mdpi.com These synthetic efforts aim to create novel compounds with specific electronic and steric properties for various applications, from medicinal chemistry to materials science. nih.gov For example, research into 1-ethyl-1H-imidazole derivatives has been conducted in the context of creating potential drug candidates and studying their interactions with biological targets.

The table below provides a snapshot of some researched derivatives related to this compound and their areas of investigation.

| Compound Name | Area of Research |

| 4-benzyl-5-ethyl-1H-imidazole-2-sulfinic acid | NMR Shift Prediction Studies researchgate.net |

| 4-(cyclohexylmethyl)-5-ethyl-1H-imidazole-2-sulfinic acid | NMR Shift Prediction Studies researchgate.net |

| 5-ethyl-2,4-dimethyl-1H-imidazole | Potential Antimicrobial Activity (based on analogs) vulcanchem.com |

| Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate | Antimicrobial Activity researchgate.net |

| 1-ethyl-1H-imidazole-4,5-dicarboxamide | Antiviral and Cytostatic Properties |

Historical Context of Imidazole Chemistry Relevant to this compound Synthesis and Function

The history of imidazole chemistry dates back to the 19th century. numberanalytics.com Imidazole itself was first synthesized by Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), and it was initially named "glyoxaline". nih.govwikipedia.org This reaction, while often low in yield, is still utilized for the synthesis of C-substituted imidazoles. wikidoc.org

Over the years, numerous synthetic methods for creating the imidazole ring and its derivatives have been developed. These methods provide access to a wide variety of substituted imidazoles, including those with an ethyl group at the 5-position. Some of the key synthetic strategies include:

Debus-Radziszewski Imidazole Synthesis: An adaptation of the original Debus method, this synthesis involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. numberanalytics.comwikipedia.org

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. numberanalytics.comwikipedia.org

The development of these and other synthetic routes has been crucial for the exploration of the chemical and biological properties of imidazole derivatives. The ability to functionalize the imidazole core at various positions allows for the fine-tuning of its properties, a key aspect in the design of new drugs and materials. nih.gov The ongoing development of synthetic methodologies continues to expand the accessible chemical space of imidazole derivatives, paving the way for the discovery of new compounds with novel functions. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQHZENQKNIRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347105 | |

| Record name | 4-Ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19141-85-6 | |

| Record name | 4-Ethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VIQ867IIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Ethyl 1h Imidazole

Classical and Modern Synthetic Routes to 5-Ethyl-1H-Imidazole

The construction of the this compound ring can be achieved through various synthetic strategies, ranging from traditional multi-component reactions to more contemporary regiocontrolled methods and the functionalization of pre-existing imidazole (B134444) cores.

Multi-component Cyclocondensation Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing highly substituted imidazoles in a one-pot fashion. tandfonline.comrsc.org These reactions typically involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, an amine source (often ammonium (B1175870) acetate), and sometimes an additional component to introduce diversity at various positions of the imidazole ring. chemrxiv.orgtandfonline.com

The Radziszewski reaction, a classic example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net A plausible pathway for forming a 5-substituted imidazole like this compound through a related MCR would involve propanal as the aldehyde component.

| Reactant Type | Example | Role in Synthesis |

| Aldehyde | Propanal | Source of the C5-ethyl group |

| 1,2-Dicarbonyl | Glyoxal (B1671930) | Forms the C4-C5 bond of the imidazole ring |

| Ammonia Source | Ammonium Acetate (B1210297) | Provides the nitrogen atoms for the ring |

While direct synthesis of this compound via a simple three-component reaction is not extensively documented, analogous syntheses of other substituted imidazoles provide a blueprint. For instance, the synthesis of 2,4,5-trisubstituted imidazoles often utilizes a 1,2-diketone, an aldehyde, and ammonium acetate. chemrxiv.orgrsc.org In such a framework, employing propanal would theoretically introduce the ethyl group at the C5 position. The reaction conditions can be optimized by using various catalysts, including Lewis acids like InCl₃ or heterogeneous catalysts, to improve yields and reaction times. nih.govtandfonline.com

Regiocontrolled Synthetic Strategies for Substituted Imidazoles Including this compound

Achieving regiocontrol, particularly for the synthesis of asymmetrically substituted imidazoles like this compound, is a significant challenge. Modern synthetic methods have been developed to address this, allowing for the specific placement of substituents on the imidazole ring. rsc.orgrsc.orgresearchgate.net

One strategy involves the use of pre-functionalized precursors that guide the formation of the desired regioisomer. For example, methods have been developed for the regiocontrolled synthesis of 1,4-disubstituted and 1,5-disubstituted imidazoles. rsc.orgnih.gov A review of recent advances highlights methodologies that allow for the selective formation of C-5 substituted imidazoles. rsc.org For instance, a three-component reaction of alkynes and two equivalents of a nitrile can yield C-5 alkyl-substituted NH-imidazoles. rsc.org In this scenario, the use of a terminal alkyne and an appropriate nitrile could potentially lead to the formation of this compound.

Another approach involves the cycloaddition of α-isocyanoacetate synthons with imidoyl chlorides, which has been used to construct 1,5-disubstituted-imidazole-4-carboxylates. nih.gov While this specific example leads to a more complex derivative, the underlying principle of using specifically designed building blocks to control regiochemistry is a key modern strategy.

Alkylation and Functionalization of Imidazole Precursors for this compound Derivatives

An alternative to de novo ring synthesis is the functionalization of a pre-formed imidazole ring. This can be a powerful strategy, especially when a suitable imidazole precursor is readily available. Direct alkylation of the imidazole core can be used to introduce the ethyl group. vulcanchem.com

For example, the alkylation of a pre-existing imidazole derivative at the C5 position can be achieved using an ethylating agent like ethyl bromide in the presence of a base. vulcanchem.com However, direct C-alkylation of the parent imidazole can be challenging due to the potential for N-alkylation and the formation of a mixture of products.

A more controlled approach involves the functionalization of an imidazole derivative that already contains other substituents. For instance, the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide involves the alkylation of dimethyl 1H-imidazole-4,5-dicarboxylate with an ethyl halide. This reaction proceeds via an SN2 mechanism where the ethyl group is introduced at the N1 position. While this example illustrates N-alkylation, similar principles can be applied to C-alkylation under different reaction conditions or with appropriately activated imidazole substrates.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the imidazole ring can proceed through various pathways, depending on the specific reactants and catalysts employed.

Proposed Reaction Mechanisms for Catalyzed and Non-catalyzed Syntheses

The mechanisms for imidazole synthesis often involve a series of condensation, cyclization, and aromatization steps. In multi-component reactions, the initial step is typically the formation of an imine or a related intermediate.

For a typical three-component synthesis of a trisubstituted imidazole from a 1,2-diketone, an aldehyde, and ammonium acetate, a plausible mechanism involves the initial condensation of the aldehyde with ammonia (from ammonium acetate) to form a di-imine intermediate. rsc.org This is followed by reaction with the 1,2-diketone to form a cyclic intermediate which then undergoes dehydration and oxidation to yield the final imidazole product. rsc.org

In catalyzed reactions, the catalyst plays a key role in activating the substrates. For example, a Lewis acid catalyst can activate a carbonyl group, making it more susceptible to nucleophilic attack. nih.gov In copper-catalyzed syntheses, the metal can facilitate the formation of key intermediates through oxidative addition and reductive elimination steps. rsc.org

A plausible mechanism for the formation of a 2,4,5-trisubstituted imidazole is initiated by the condensation of an aldehyde with ammonia to form an intermediate, which then reacts with a 1,2-diketone. rsc.org The resulting intermediate undergoes cyclization and subsequent vulcanchem.comacs.org-H transfer to yield the final product. rsc.org

Role of Intermediates in Imidazole Reaction Pathways

The formation of the imidazole ring proceeds through a series of reactive intermediates. The identification and characterization of these intermediates are key to understanding the reaction mechanism.

In many imidazole syntheses, imines and enamines are crucial intermediates. rsc.orgrsc.org For example, in a proposed mechanism for a copper-catalyzed reaction, an enamine intermediate is formed which then undergoes cyclization. rsc.org

In other pathways, such as those involving the reaction of α-azidoenones, a 2H-azirine intermediate is proposed to form, which then reacts with an imidoamide to yield the imidazole. rsc.org

The formation of 1,5-diaryl-1H-imidazole-4-carboxylates is thought to proceed through the activation of ethyl isocyanoacetate to generate an anionic intermediate. nih.gov This intermediate then attacks an imidoyl chloride, leading to a series of cyclization and proton transfer steps to form the final product. nih.gov

In the context of peroxyoxalate chemiluminescence, the imidazole-catalyzed reaction is proposed to proceed through the formation of 1-aroxalylimidazole and 1,1'-oxalyldiimidazole (B102452) as light-producing intermediates. nih.gov While not a synthetic route to the imidazole ring itself, this demonstrates the role of imidazole in forming reactive intermediates.

Recent studies on the biosynthesis of ergothioneine (B1671048) have even suggested the involvement of an imidazol-2-yl carbene intermediate in the C-S bond formation step. nih.gov While this is a biological system, it highlights the potential for carbene intermediates in imidazole chemistry.

Catalytic Approaches in this compound Synthesis

The synthesis of the imidazole ring and its derivatives is a cornerstone of heterocyclic chemistry, with catalytic methods offering efficient and selective pathways. While specific catalytic routes exclusively targeting this compound are not extensively detailed in publicly available research, the general principles of catalytic imidazole synthesis can be applied. These approaches, broadly categorized into homogeneous, heterogeneous, and ionic liquid-based catalysis, provide a framework for the potential synthesis of this compound.

Homogeneous Catalysis for Imidazole Ring Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for imidazole synthesis. Transition metal complexes, particularly those of copper and palladium, are prominent in this field. These catalysts can facilitate the formation of the imidazole core from various precursors or enable the direct functionalization of the imidazole ring.

Copper-catalyzed reactions are widely employed for the synthesis of substituted imidazoles. For instance, copper(I) iodide (CuI) has been used effectively in the multicomponent synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.orgrsc.org The reaction proceeds in good yields and relatively short reaction times. rsc.orgrsc.org Another example is the use of cupric chloride (CuCl₂) under microwave irradiation for the synthesis of similar trisubstituted imidazoles. derpharmachemica.com These methods illustrate the potential of copper catalysts to construct the imidazole ring, which could be adapted for precursors leading to a 5-ethyl substituent.

Palladium catalysts are well-known for their role in cross-coupling reactions, which can be applied to the synthesis of functionalized imidazoles. nih.gov For example, palladium on carbon (Pd/C) has been utilized in the catalytic hydrogenation step during the synthesis of a complex derivative, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride. google.com This demonstrates the utility of palladium in modifying substituents on an imidazole precursor. Furthermore, palladium-catalyzed C-H activation and arylation of the imidazole core have been developed, suggesting that similar C-H functionalization strategies could potentially be used to introduce an ethyl group. researchgate.netoup.comrsc.orgresearchgate.net

The following table summarizes representative examples of homogeneous catalysis in the synthesis of substituted imidazoles, which could conceptually be adapted for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| CuI | 4-Chlorobenzaldehyde, Benzoin, Ammonium Acetate | DMSO | 140 | 90 min | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 75 | rsc.org |

| CuCl₂·2H₂O | 4-Methoxybenzaldehyde, Benzil, Ammonium Acetate | Solvent-free (Microwave) | N/A | 12 min | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 92 | derpharmachemica.com |

| Pd/C | 2-Ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione | HCl solution | 80-85 | N/A | 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole | >77 | google.com |

Heterogeneous Catalysis in the Production of Imidazole Derivatives

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and often milder reaction conditions, contributing to more environmentally benign processes. mdpi.compreprints.org Various solid-supported catalysts have been developed for the synthesis of imidazole derivatives.

Metal-organic frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts. For example, MIL-101(Cr), a chromium-based MOF, has been successfully used for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst demonstrates high activity, requiring only a small amount and short reaction times, and can be recycled multiple times with minimal loss of efficiency. mdpi.com

Nanoparticles also serve as effective heterogeneous catalysts. For instance, ZnFe₂O₄ nanoparticles have been employed for the synthesis of tetrasubstituted imidazoles. rsc.org The magnetic properties of these nanoparticles can facilitate their easy separation from the reaction mixture. rsc.org Another example is a hybrid nanocatalyst composed of copper(I) oxide and iron(III) oxide nanoparticles on a guar (B607891) gum support (Cu₂O/Fe₃O₄@guarana), which has been used for the multicomponent synthesis of imidazole derivatives under ultrasonic irradiation. sci-hub.box

Acidic catalysts on solid supports are also common. Montmorillonite K10, a type of clay, has been shown to be an effective and environmentally friendly heterogeneous catalyst for the synthesis of benzimidazole (B57391) derivatives under solvent-free conditions. preprints.org Similarly, boric acid has been used as a mild and inexpensive catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles in aqueous media under ultrasound irradiation. koreascience.krijarsct.co.in

The table below presents examples of heterogeneous catalysts used in the synthesis of substituted imidazoles.

| Catalyst | Reactants | Conditions | Time | Product | Yield (%) | Reference |

| MIL-101(Cr) | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Solvent-free, 120 °C | 10 min | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 95 | mdpi.com |

| ZnFe₂O₄ nanoparticles | Aldehyde, Benzil, Primary Amine | N/A | N/A | Tetrasubstituted Imidazoles | Good | rsc.org |

| Cu₂O/Fe₃O₄@guarana | Benzaldehyde derivatives, Benzil, Ammonium Acetate | Ultrasonication | N/A | Trisubstituted Imidazoles | High | sci-hub.box |

| Boric Acid | Benzil, Aldehyde, Ammonium Acetate | Aqueous media, Ultrasound, RT | 15-25 min | 2,4,5-Triaryl-1H-imidazoles | 88-96 | koreascience.krijarsct.co.in |

Application of Ionic Liquids as Catalysts in Imidazole Synthesis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. researchgate.netresearchgate.net In the context of imidazole synthesis, ionic liquids can act as both the reaction medium and the catalyst.

Brønsted acidic ionic liquids have been shown to be effective catalysts for the synthesis of 2,4,5-trisubstituted-1H-imidazoles via one-pot three-component condensation reactions under solvent-free conditions. researchgate.net For example, (4-sulfobutyl)tris(4-sulfophenyl)phosphonium hydrogen sulfate (B86663) has been utilized for this purpose, offering high yields and short reaction times. researchgate.net Diethyl ammonium hydrogen phosphate (B84403) is another Brønsted acidic ionic liquid that has been used as a catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net

Imidazolium-based ionic liquids are particularly relevant. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) has been employed as a catalyst for the synthesis of trisubstituted imidazoles, often in conjunction with microwave or ultrasound irradiation to enhance reaction rates and yields. The synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole has been achieved using a phase-transfer catalyst in a two-phase system, a method related to the principles of ionic liquid catalysis. researchgate.net

The use of ionic liquids as dual solvent-catalysts presents a promising avenue for the synthesis of imidazole derivatives, including potentially this compound, by providing a recyclable and efficient reaction environment.

The following table provides an example of an ionic liquid used as a catalyst in imidazole synthesis.

| Ionic Liquid Catalyst | Reactants | Conditions | Time | Product | Yield (%) | Reference |

| Diethyl ammonium hydrogen phosphate | Benzil, Aldehyde, Ammonium Acetate | Solvent-free, 100 °C | 15-45 min | 2,4,5-Trisubstituted Imidazoles | 85-94 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of 5-Ethyl-1H-Imidazole

Proton NMR (¹H NMR) spectroscopy of this compound provides specific signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by distinct chemical shifts, multiplicities, and integration values that allow for the assignment of each proton.

The protons on the imidazole (B134444) ring typically appear in the aromatic region of the spectrum. Due to the rapid tautomeric exchange of the N-H proton in unsubstituted imidazoles, the chemical shifts can be averaged, sometimes leading to broad signals. ipb.pt The ethyl group protons give rise to a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with neighboring protons.

A representative ¹H NMR data set for a related compound, 1-ethyl-1H-imidazole, in deuterated chloroform (B151607) (CDCl₃) shows the following approximate chemical shifts: the imidazole ring protons appear at δ 7.45 (s, 1H), 7.02 (s, 1H), and 6.91 (s, 1H), while the ethyl group protons are observed at δ 3.95 (q, 2H) and δ 1.41 (t, 3H). chemicalbook.com While this data is for an isomer, it provides a general expectation for the types of signals and their approximate locations in the ¹H NMR spectrum of an ethyl-substituted imidazole.

Table 1: Representative ¹H NMR Data for an Ethyl-Substituted Imidazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole Ring H | ~6.9-7.5 | Singlet/Multiplet | 3H |

| Methylene (-CH₂) | ~3.9-4.1 | Quartet | 2H |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring are expected to resonate in the downfield region, typically between δ 115 and 140 ppm. The fast tautomerization that affects the ¹H NMR spectrum can also lead to averaged signals for the C4 and C5 carbons in the ¹³C NMR spectrum, sometimes making them difficult to resolve. mdpi.com The ethyl group carbons will appear in the upfield region of the spectrum.

For the related compound 1-ethyl-1H-imidazole, the approximate ¹³C NMR chemical shifts in CDCl₃ are: δ 137.1, 128.9, and 118.8 ppm for the imidazole ring carbons, and δ 44.7 and 15.6 ppm for the ethyl group carbons.

Table 2: Representative ¹³C NMR Data for an Ethyl-Substituted Imidazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Imidazole Ring C | ~115-140 |

| Methylene (-CH₂) | ~45 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While standard ¹H and ¹³C NMR are powerful for basic structural assignment, advanced NMR techniques can provide deeper insights into the stereochemistry and conformational dynamics of molecules like this compound. unipv.it Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which can help in confirming the substitution pattern and understanding the preferred conformation of the ethyl group relative to the imidazole ring. rsc.org

For complex imidazole derivatives, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively. mdpi.comrsc.org These techniques are particularly useful when signal overlap or complex coupling patterns are present in the one-dimensional spectra. ipb.pt

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. ualberta.ca Key vibrational modes include:

N-H Stretching: A broad band is typically observed in the region of 3100-3400 cm⁻¹ due to the stretching of the N-H bond in the imidazole ring. This broadening is often a result of intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the imidazole ring usually appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring give rise to characteristic absorptions in the 1450-1650 cm⁻¹ region. rsc.orgrsc.org

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H bonds and the ethyl group C-H bonds appear at lower frequencies.

Table 3: Typical FTIR Absorption Bands for Ethyl-Substituted Imidazoles

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (H-bonded) | 3100-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to probe the vibrations of the imidazole ring and the ethyl group.

DFT modeling of this compound predicts a mode around 1608 cm⁻¹ corresponding mainly to the C4=C5 stretching motion. mdpi.com Another significant mode, associated with ν(C2–N1) + ν(C2–N3) + β(C2H), is predicted around 1499 cm⁻¹. mdpi.com Experimental Raman spectra of related imidazole compounds show characteristic bands for C-N stretching and N=C stretching in the heteroatomic ring. researchgate.net The analysis of Raman spectral modes can reveal information about molecular confinement and hydrogen bonding interactions at interfaces. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. High-resolution mass spectrometry provides exact mass measurements, while tandem mass spectrometry reveals the intricate pathways of ion decomposition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For imidazole derivatives, electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal fragmentation.

Below is a table illustrating typical HRMS data for various imidazole derivatives, showcasing the high accuracy of this method.

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 4-(4-chlorophenyl)-5-ethyl-1H-imidazole | C₁₁H₁₂ClN₂ | 207.0684 | 207.0682 |

| 5-ethyl-2,4-diphenyl-1H-imidazole | C₁₇H₁₇N₂ | 265.1335 | 265.1335 |

| 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | C₁₄H₁₆N₂O₂ | 245.1285 | 245.1285 |

| 1-benzyl-5-phenyl-1H-imidazole-2-carbonitrile | C₁₇H₁₄N₃ | 275.1291 | 275.1297 |

This table presents data for compounds structurally related to this compound to illustrate the application of HRMS.

Tandem Mass Spectrometry for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.org This process, often involving collision-induced dissociation (CID), provides valuable insights into the connectivity of atoms within a molecule. amazonaws.com

The fragmentation of imidazole rings and their derivatives can follow several pathways. For protonated imidazole species, common fragmentation mechanisms include ring-opening, loss of small neutral molecules, and cleavages of the substituents. wikipedia.orgznaturforsch.com For instance, studies on 5-substituted 1H-tetrazoles, which are structurally related to imidazoles, have shown characteristic losses of neutral molecules like HN₃ in positive ion mode. wikipedia.org

In the context of ethyl-imidazole derivatives, the fragmentation pattern would be expected to involve cleavages related to the ethyl group and the imidazole core. For example, the MS/MS spectrum of 1-ethyl-3-methylimidazolium (B1214524) bromide shows a characteristic fragmentation pattern involving the loss of neutral alkene molecules, which is a common pathway for alkyl-substituted heterocyclic cations. vulcanchem.com

Detailed MS/MS data for a more complex derivative, ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, reveals characteristic product ions. The precursor ion [M+H]⁺ at m/z 245.1285 produces major fragments upon CID. nih.govdea.gov While the exact fragmentation pathway is complex due to the multiple functional groups, it highlights the principle of using MS/MS to generate a structural fingerprint of the molecule.

The following table summarizes key aspects of tandem mass spectrometry and expected fragmentation behavior for imidazole derivatives.

| Precursor Ion Selection | Fragmentation Method | Common Neutral Losses | Characteristic Fragment Ions |

| Mass selection of [M+H]⁺ | Collision-Induced Dissociation (CID) | Alkene (from ethyl group) | Ions from ring cleavage |

| Isolation of specific m/z | Electron Capture/Transfer Dissociation | HCN, acetonitrile (B52724) | Substituted pyridinium (B92312) ions |

This table provides a generalized overview of the tandem mass spectrometry process as applied to imidazole derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.

Single-Crystal X-ray Diffraction of Imidazole Complexes

While a single-crystal structure of this compound itself is not described in the consulted literature, numerous studies on its isomers and related complexes provide deep insight into the structural characteristics of the ethyl-imidazole scaffold. For example, the crystal structure of 1-ethyl-2,4,5-triphenyl-1H-imidazole has been determined, revealing a triclinic crystal system with space group P-1. znaturforsch.com

More relevant are the structures of metal complexes containing 1-ethyl-1H-imidazole as a ligand. In a study of an iron(II) porphyrin complex, bis(1-ethyl-1H-imidazole)(5,10,15,20-tetraphenylporphyrinato)iron(II), the 1-ethylimidazole (B1293685) ligands coordinate to the iron center through the unsubstituted nitrogen atom (N3). iucr.orgnih.gov The crystal structure analysis provided precise bond lengths, such as the axial Fe—N(imidazole) bond length of 1.994 Å. iucr.org Similarly, a nickel(II) complex, diaquatris(1-ethyl-1H-imidazole)(sulfato)nickel(II), shows the Ni(II) ion coordinated by three 1-ethyl-1H-imidazole ligands in a distorted octahedral geometry.

The crystallographic data from these related structures are crucial for understanding how the this compound molecule might behave in a crystalline environment, particularly in the context of coordination chemistry. Below is a table summarizing crystallographic data for a representative imidazole complex.

| Compound | [Fe(TPP)(1-EtIm)₂]·THF |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.554(4) |

| b (Å) | 8.836(2) |

| c (Å) | 11.563(3) |

| β (°) | 105.427(6) |

| Volume (ų) | 1433.3(7) |

| Z | 4 |

Data from a related iron(II) porphyrin complex containing 1-ethylimidazole ligands illustrates typical crystallographic parameters. iucr.org

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For imidazole and its derivatives, hydrogen bonding is a dominant feature. The primary packing motif often consists of N–H···N hydrogen-bonded chains, which link the heterocycles into extended networks. acs.org

In the absence of a crystal structure for this compound, the analysis of related compounds is again informative. In the crystal structure of the aforementioned iron(II) porphyrin complex with 1-ethylimidazole, the primary intermolecular interactions observed are C—H···π interactions between the ethyl group of the imidazole ligand and the pyrrole (B145914) plane of a neighboring porphyrin. iucr.org

In crystals of substituted imidazoles, a variety of interactions dictate the packing. For instance, in bromo- and methyl-substituted imidazoles, N–H···N hydrogen bonds are the principal organizing force, but weaker interactions like Br···Br and Br···π halogen bonds can also significantly influence the crystal packing. acs.org The study of triphenylamine-substituted imidazoles reveals the importance of C–H···N and C–H···π interactions in the absence of strong π-π stacking, leading to specific packing modes that influence the material's physical properties. rsc.org These interactions create a supramolecular architecture that defines the macroscopic properties of the crystal.

A summary of common intermolecular interactions in imidazole-containing crystals is provided below.

| Interaction Type | Description | Typical Distance (Å) |

| N–H···N Hydrogen Bond | A strong, directional interaction forming chains or rings. | 2.8 - 3.0 |

| C–H···π Interaction | A weak hydrogen bond between a C-H donor and a π-system. | ~2.7 - 3.5 |

| π–π Stacking | Attraction between aromatic rings, often offset. | ~3.3 - 3.8 |

| Halogen Bonding | A non-covalent interaction involving a halogen atom. | Varies with halogen |

This table outlines the key intermolecular forces that govern the crystal packing in imidazole derivatives.

Computational and Theoretical Chemistry Studies of 5 Ethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules like 5-ethyl-1H-imidazole. DFT calculations for this molecule have been performed using the hybrid B3LYP functional with an extensive 6-311++G(2d,p) basis set, ensuring a high level of accuracy.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, DFT calculations were used to determine its optimized structure. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached, confirmed by the absence of imaginary vibrational frequencies.

Like many substituted imidazoles, this compound exists in tautomeric forms. The two primary tautomers are the 4-ethyl-1H-imidazole and the this compound forms, which can interconvert via proton transfer. In neutral conditions and at room temperature, the Tautomer-I (N1-H, often corresponding to the 4-substituted form) is typically more energetically favorable for simple imidazoles. However, factors such as intermolecular interactions or adsorption on a surface can shift this equilibrium. Theoretical studies on related molecules like histidine have also utilized 4-ethyl-1H-imidazole as a model for the side chain, performing geometry optimizations to understand its spatial arrangement and electronic properties.

DFT calculations are instrumental in predicting the vibrational spectra (Raman and Infrared) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding modes can be obtained. These theoretical predictions are crucial for assigning experimental spectral bands to specific molecular motions.

For the Tautomer-II form (N3-H) of this compound, DFT modeling has provided predictions for several key Raman active modes. These calculations help identify spectral markers sensitive to environmental changes, such as hydrogen bonding.

Table 1: Predicted Vibrational Modes for this compound (Tautomer-II) based on DFT Calculations

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1608 | Primarily C4=C5 stretching motion. |

| 1499 | ν(C2–N1) + ν(C2–N3) + β(C2H). |

| 1423 | β(N3H) + ν(N3–C4) + ν(N3–C2) vibrations. |

| 1382 | Tautomerism-sensitive imidazole (B134444) ring breathing mode. |

Source: DFT calculations at the B3LYP/6-311++G(2d,p) level of theory.

These theoretical assignments are vital for interpreting experimental data, for instance, in studies using Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) to probe the molecule's behavior at interfaces.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For imidazole and its derivatives, the MEP generally shows a significant negative potential around the pyridine-like nitrogen atom (N3 in the 1H-imidazole tautomer), indicating its role as a primary site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom attached to the pyrrole-like nitrogen (N1-H) typically represents a region of high positive potential, making it a primary site for nucleophilic interactions. While this analysis is standard for many imidazole derivatives, specific MEP maps and calculated potential values for this compound are not detailed in the available research.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, conjugative interactions, and hyperconjugative effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. These orbitals are crucial for determining the reactivity, electronic properties, and kinetic stability of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In computational studies of imidazole derivatives, the HOMO is often localized over the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. Although FMO analysis is a common component of DFT studies, specific plots of HOMO/LUMO distributions and their corresponding energy values for this compound are not available in the reviewed scientific literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-ethyl-1H-imidazole |

| Histidine |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. rdd.edu.iq

Conformational Analysis and Dynamics of Imidazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For this compound, the primary conformational flexibility arises from the rotation of the ethyl group. While the imidazole ring itself is planar and relatively rigid, the ethyl group can adopt various orientations relative to the ring. vulcanchem.com

Computational methods, such as ab initio calculations, can be used to determine the potential energy surface for this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. researchgate.net For similar small alkyl-substituted imidazoles, the staggered conformations, which minimize steric hindrance, are generally favored. vulcanchem.com MD simulations can further explore the dynamics of these conformational changes over time, providing insights into the flexibility of the molecule. fiveable.me

Simulation of Imidazole Interactions in Solvents or Biological Systems

MD simulations are particularly valuable for studying how imidazole derivatives like this compound interact with their surroundings, such as in a solvent or within a biological system. nih.govunifi.it These simulations can model the explicit interactions between the imidazole molecule and surrounding water molecules, for example, revealing details about hydrogen bonding and the structure of the solvation shell. rdd.edu.iqunifi.it

The development of accurate force fields is crucial for these simulations. nih.govunifi.it A force field is a set of parameters that describes the potential energy of a system of atoms. For imidazoles, new force fields have been developed to better model their electrostatic interactions, which are critical for accurately representing hydrogen bonding. nih.govunifi.itunifi.it These improved models have been validated by comparing simulation results with experimental data and ab initio calculations. nih.govunifi.it

In the context of biological systems, MD simulations can be used to study the interactions of this compound with proteins or other macromolecules. This can provide a dynamic picture of how the molecule binds and unbinds from a target, complementing the static view provided by molecular docking. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.in It is widely used in drug discovery to predict how a small molecule (ligand), such as an imidazole derivative, might bind to a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies can provide valuable predictions about the binding modes and affinities of this compound and its derivatives with various biological macromolecules. The process involves placing the ligand in the binding site of the target protein and evaluating the different possible poses based on a scoring function that estimates the binding affinity. sapub.org

For imidazole derivatives, docking studies have been used to investigate their interactions with a wide range of biological targets, including enzymes and receptors. sapub.orgijcrt.org These studies can identify the key amino acid residues in the binding site that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. sapub.orgfrontiersin.org The ethyl group of this compound could potentially engage in hydrophobic interactions within a protein's binding pocket.

Insights into Ligand-Target Interactions for Imidazole Derivatives

The insights gained from molecular docking can guide the design and optimization of new imidazole-based therapeutic agents. frontiersin.org By understanding how a ligand interacts with its target, medicinal chemists can make modifications to the ligand's structure to improve its binding affinity and selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies in modern medicinal chemistry. These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. researchgate.net For imidazole derivatives, including this compound, QSAR and QSPR models provide valuable insights for designing and predicting the efficacy of new therapeutic agents and understanding the underlying mechanisms of their action. scielo.brjscimedcentral.com These models are built using statistical methods like regression analysis to correlate molecular descriptors (numerical representations of chemical information) with observed biological endpoints. nih.gov

Development of Computational Models for Predicting Biological Activity

The development of robust computational models is a cornerstone of QSAR/QSPR research, enabling the prediction of the biological activity of novel or unsynthesized compounds. For imidazole-based compounds, various linear and non-linear models have been developed to predict a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rjptonline.orgrjptonline.org

2D-QSAR Models: Two-dimensional QSAR models are typically developed using regression techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.govresearchgate.net These models correlate biological activity with 2D molecular descriptors, which can include physicochemical properties (like LogP), topological indices, and electronic parameters. For instance, a 2D-QSAR study on imidazoquinazoline derivatives as anticancer agents resulted in a statistically significant model that could guide the design of more potent compounds. nih.gov In another study on imidazole derivatives as heme oxygenase inhibitors, a 2D-QSAR model developed using the PLS method yielded a high correlation coefficient (r² = 0.8487), indicating a strong relationship between the descriptors and the inhibitory activity. researchgate.netcrpsonline.com

3D-QSAR Models: Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA), offer a more detailed understanding by considering the 3D structure of the molecules. nih.gov These methods calculate steric and electrostatic fields around aligned molecules and correlate these fields with biological activity. For a series of 2,4,5-trisubstituted imidazole derivatives investigated as Casein Kinase 2 (CK2) inhibitors, CoMFA and COMSIA models were developed with excellent predictive capabilities (q² values of 0.66 and 0.75, respectively). nih.gov Similarly, a 3D-QSAR model for imidazole-based glutaminyl cyclase inhibitors revealed important structural requirements for good activity through the visualization of steric and electrostatic field isocontour maps. nih.govresearchgate.net

The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.govnih.gov Parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (R²pred) are used to establish the robustness and reliability of the generated QSAR models. nih.govfrontiersin.org

| Imidazole Derivative Class | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Imidazo[1,5-a]quinazolin-5(4H)-ones | Antitumor (MCF7 cell line) | 2D-QSAR | Model was predictive and statistically significant. | nih.gov |

| Imidazole-based Glutaminyl Cyclase Inhibitors | Anti-Alzheimer's | 2D-NN, 3D-QSAR (PLS) | 2D-NN: R² = 0.933, Q² = 0.886, R²pred = 0.911 | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Anticancer (CK2 inhibitors) | 3D-QSAR (CoMFA, COMSIA) | CoMFA: Q² = 0.66, R² = 0.98; COMSIA: Q² = 0.75, R² = 0.99 | nih.gov |

| Imidazole Derivatives | Heme Oxygenase Inhibition | 2D-QSAR (PLSR), 3D-QSAR (kNN-MFA) | 2D-QSAR: r² = 0.8487, q² = 0.6553; 3D-QSAR: q² = 0.5493 | researchgate.netcrpsonline.com |

| Imidazo[4,5-b]pyridine Derivatives | Anticancer | GA-MLR, BP-ANN | Models showed good predictive power and stability. | researchgate.net |

Elucidation of Structural Determinants for Desired Properties

A primary benefit of QSAR and QSPR studies is the elucidation of key structural features that govern a compound's activity or properties. By analyzing the developed models, researchers can identify which molecular fragments or physicochemical properties are beneficial or detrimental to the desired outcome. This knowledge is crucial for the rational design of new molecules with enhanced potency and selectivity.

For imidazole derivatives, these studies have highlighted several critical structural determinants:

Steric Properties: 3D-QSAR contour maps often reveal specific regions where bulky substituents either enhance or diminish activity. For instance, in models for antifungal and anti-inflammatory imidazole derivatives, steric contours highlighted the importance of the size and shape of substituents on the imidazole ring. rjptonline.orgrjptonline.org A study on N-alkyl imidazoles suggested that low bulkiness at certain positions is favorable for antibacterial activity. researchgate.net

Electronic and Electrostatic Properties: The distribution of charges within the molecule is a key factor. The electron-rich nature of the imidazole ring, with its two nitrogen atoms, allows it to engage in various biological interactions. rjptonline.orgchemrxiv.org Electrostatic contour maps from 3D-QSAR studies frequently indicate that positive or negative potentials in specific areas are correlated with activity, guiding the placement of electron-donating or electron-withdrawing groups. nih.govcrpsonline.com

Hydrophobic Properties: The hydrophobicity of the molecule, often quantified by LogP, plays a significant role. QSAR models for imidazole derivatives have shown that hydrophobic groups can be crucial for activity, likely by facilitating membrane transport or binding to hydrophobic pockets in target proteins. rjptonline.orgresearchgate.net

For this compound specifically, QSAR models developed for related compounds would suggest that the ethyl group at the C5 position contributes to the molecule's steric and hydrophobic profile. The model's descriptors related to size, shape, and lipophilicity would quantify the influence of this ethyl group. The N1-H of the imidazole ring provides a hydrogen bond donor site, a feature whose importance is also often highlighted in QSAR analyses. chemscene.com

| Structural Determinant | Influence on Biological Activity/Property | Example Study Area | Reference |

|---|---|---|---|

| Steric Fields (Bulk/Shape) | Favorable or unfavorable depending on the region around the molecule. Low bulkiness can be beneficial. | Antifungal, Anti-inflammatory, Antibacterial | rjptonline.orgrjptonline.orgresearchgate.net |

| Electrostatic Fields (Charge Distribution) | Positive or negative potential regions correlate with increased or decreased activity, guiding substituent choice. | Heme Oxygenase Inhibition, Anti-Alzheimer's | nih.govcrpsonline.com |

| Hydrophobic Features | Hydrophobic substituents are often favorable for activity, potentially enhancing binding or cell penetration. | Antifungal, Antibacterial | rjptonline.orgresearchgate.net |

| Hydrogen Bonding | The imidazole nitrogens act as key hydrogen bond acceptors/donors, crucial for receptor interaction. | General Imidazole Chemistry | chemrxiv.org |

| Electronic Properties (e.g., Dipole Moment) | A positive contribution of the dipole moment to antibacterial activity has been reported. | Antibacterial | researchgate.net |

Biological Interactions and Mechanistic Insights of 5 Ethyl 1h Imidazole

Molecular Target Identification and Binding Studies

The interactions of imidazole-containing compounds with biological macromolecules are fundamental to their therapeutic effects. These interactions range from coordinating with metal ions in enzyme active sites to forming hydrogen bonds and hydrophobic interactions within receptor binding pockets.

The imidazole (B134444) ring is a key structural feature in many compounds that interact with a wide array of biological targets, including enzymes and receptors. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity, allows for diverse binding modes. scielo.br For instance, imidazole derivatives are known to interact with targets such as p38α MAP kinase, where a hydrogen bond between a pyridinyl-imidazole substructure and the amide NH of a methionine residue is crucial for inhibition. brieflands.com

The amino acid histidine, which contains an imidazole side chain, serves as a natural blueprint for understanding these interactions. In proteins like the bacterial histidine-binding protein (HisJ), the imidazole ring is tightly bound through a combination of hydrogen bonds and hydrophobic interactions with protein residues. nih.gov This inherent ability of the imidazole moiety to engage in multiple types of non-covalent interactions underpins the broad bioactivity of its derivatives. nih.gov

The structural characteristics of the imidazole ring facilitate multiple ligand-protein interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The nitrogen atoms in the ring are particularly important; they can act as hydrogen bond acceptors or, when protonated, as donors. scielo.br

In the context of protein-ligand binding, the imidazole ring's interactions are well-documented. For example, in the histidine-binding protein HisJ, the bound histidine's imidazole ring is involved in eight direct hydrogen bonds and is further stabilized by hydrophobic interactions with a leucine (B10760876) residue. nih.gov Molecular docking studies of various imidazole derivatives with enzymes like lanosterol (B1674476) 14α-demethylase and carbonic anhydrase consistently show the imidazole ring playing a central role in orienting the ligand within the active site and forming key stabilizing contacts. rsc.orgresearchgate.netrjptonline.org These interactions are critical for the compound's affinity and specificity for its target protein. rjptonline.org

Antimicrobial Research Pathways

Imidazole derivatives have been extensively studied for their ability to combat microbial infections. The core imidazole structure is a key feature in various antimicrobial drugs. orientjchem.org Research has demonstrated that these compounds can be effective against a range of pathogenic microbes, including bacteria, fungi, and viruses. ontosight.aiontosight.ai

The chemical structure of imidazole, a five-membered heterocycle with two nitrogen atoms and two double bonds, is associated with antibacterial properties. mdpi.com Derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net The mechanism of action for these antibacterial effects can be multifaceted, often involving interference with critical cellular processes. mdpi.com

Key antibacterial mechanisms of imidazole derivatives include:

Disruption of Cell Wall Synthesis : Some derivatives can interfere with the synthesis of the bacterial cell wall, compromising its structural integrity. mdpi.com

Inhibition of DNA Replication : These compounds can target enzymes essential for DNA replication and repair, leading to DNA damage and subsequent cell death. mdpi.com

Cell Membrane Disruption : Imidazoles can also act by disrupting the bacterial cell membrane, leading to leakage of cellular contents. mdpi.comontosight.ai

Studies have quantified the antibacterial efficacy of specific imidazole derivatives. For instance, one study reported that an imidazole derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and 20 µg/mL against S. aureus. Another novel fluorescent imidazole derivative showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 8 μg/mL. researchgate.net

Table 1: Antibacterial Activity of Select Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/IC50) | Source |

|---|---|---|---|

| Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate | E. coli | MIC: 15 µg/mL | |

| Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate | S. aureus | MIC: 20 µg/mL | |

| Fluorescent aromatic-fused imidazole derivative | MRSA | MIC: 8 μg/mL | researchgate.net |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | S. aureus / S. epidermidis | IC50: 1.4 μM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli | IC50: 360 nM | nih.gov |

Imidazole compounds are a cornerstone of antifungal therapy. ebsco.com They belong to the azole family of antifungals and are effective against a variety of fungal pathogens, including Candida species. ebsco.comkpi.ua

The primary mechanism of action for most imidazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. ebsco.com Imidazoles target and inhibit lanosterol 14-α-demethylase, a cytochrome P450-dependent enzyme responsible for converting lanosterol into ergosterol. ebsco.comcabidigitallibrary.org This inhibition leads to the depletion of ergosterol and the accumulation of toxic lanosterol precursors in the fungal cell membrane. ebsco.comnih.gov The altered membrane composition increases its permeability, causing essential cellular components to leak out, which ultimately results in cell death. ebsco.com

Beyond this primary mechanism, other antifungal actions have been observed:

Induction of Oxidative Stress : Some imidazole derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative damage within the fungal cell. nih.gov This intracellular buildup of toxic substances like hydrogen peroxide contributes to the deterioration of subcellular organelles and cell necrosis. nih.gov

Inhibition of Virulence Factors : Imidazoles can inhibit the transformation of Candida albicans from its yeast-like blastospore form to its invasive mycelial form, which is a key virulence factor. nih.gov This action may facilitate the host's immune response in clearing the infection. nih.gov

Disruption of Other Cellular Processes : Research also indicates that these agents can affect the synthesis of triglycerides and phospholipids. nih.gov

However, not all imidazole derivatives rely on ergosterol depletion. Studies on certain 5-aminoimidazole-4-carbohydrazonamide derivatives showed that they did not reduce ergosterol content, suggesting a different mechanism of action might be at play, possibly involving ROS production. nih.gov

The antiviral properties of imidazole derivatives are an active area of investigation. researchgate.net Research has shown that these compounds can exhibit activity against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

The antiviral mechanisms identified for imidazole derivatives often involve targeting specific viral enzymes that are critical for replication:

Reverse Transcriptase (RT) Inhibition : Certain nitroimidazole analogs have been synthesized and identified as novel HIV-1 reverse transcriptase inhibitors, acting at submicromolar concentrations. srce.hr

Integrase Inhibition : Studies have shown that some imidazole derivatives exhibit moderate antiviral activity by inhibiting HIV integrase, with inhibition rates reported between 33% and 89%.

Protease Inhibition : Derivatives of 1H-Imidazole-4,5-dicarboxamide have been highlighted as potential inhibitors of viral proteases, specifically targeting the SARS-CoV-2 main protease.

A specific compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and studied as a potential antiviral candidate against SARS-CoV-2, demonstrating the ongoing effort to develop imidazole-based antiviral agents. researchgate.net

Research into Anti-inflammatory and Analgesic Mechanisms

Imidazole derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.netrjptonline.org Long-term use of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is often limited by side effects, prompting the search for safer alternatives. nih.gov

The anti-inflammatory action of certain imidazole compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.

More recent research into tetrasubstituted imidazole compounds has revealed additional mechanisms. These derivatives have been shown to inhibit the secretion of nitric oxide metabolites and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages. researchgate.net By targeting these inflammatory mediators, imidazole derivatives can effectively reduce the inflammatory response.

Studies involving the synthesis of new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have produced compounds with significant analgesic and anti-inflammatory activities, comparable to the standard drug indomethacin (B1671933) but with a potentially safer profile, showing less ulcerogenic activity. nih.govresearchgate.net

Table 2: Anti-inflammatory Mechanisms of Imidazole Derivatives

| Mechanism | Target | Effect | Source |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin (B15479496) synthesis | researchgate.net |

| Cytokine Modulation | TNF-α, IL-6, IL-1β | Inhibition of pro-inflammatory cytokine secretion | researchgate.net |

Studies on Anticancer and Cytotoxic Action Pathways

The imidazole scaffold is considered a privileged structure in the development of anticancer drugs. researchgate.netresearchgate.net Derivatives have shown cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and gastric cancer cells. researchgate.netresearchgate.netnih.gov The anticancer mechanisms are diverse and target various hallmarks of cancer.

Key anticancer action pathways include:

Induction of Apoptosis : Many imidazole derivatives induce programmed cell death (apoptosis) in cancer cells. mdpi.com This can be achieved by activating pro-apoptotic proteins like Bax and p53, and executioner proteins like Caspase-3. rsc.org Some derivatives also reduce the mitochondrial membrane potential, a key event in the apoptotic cascade. researchgate.net

Cell Cycle Arrest : Certain compounds interfere with the assembly of microtubules, which are essential for cell division. nih.gov This disruption leads to cell cycle arrest, typically in the G1/S or G2/M phase, preventing cancer cell proliferation. nih.gov

Inhibition of Key Enzymes : Imidazoles can act as inhibitors of crucial enzymes in cancer progression. For example, some derivatives are potent DNA non-intercalating topoisomerase IIα catalytic inhibitors, which prevent the proper replication of DNA. nih.gov Others nonspecifically inhibit cytochrome P450 (CYP450) enzymes, which can affect cancer cell metabolism. cabidigitallibrary.org

DNA Damage : Alkylating agents containing an imidazole core can cross-link DNA strands, which inhibits cancer cell proliferation. ontosight.ai Other derivatives can induce DNA damage through the generation of strand breaks. rsc.org

Inhibition of Metastasis : Some imidazole antifungal drugs have been shown to suppress the invasiveness of breast cancer cells by inhibiting matrix metalloproteinase 9. researchgate.net Other studies have found that derivatives can inhibit tumor cell migration and have anti-adhesive effects. researchgate.net

Metabolic Disruption : The disruption of the glycolytic pathway has been identified as a potential anticancer mechanism for some imidazole drugs. cabidigitallibrary.org

Table 3: Anticancer Activity of Select Imidazole Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer (NUGC-3) | 0.05 μM | Interference with microtubule assembly, cell cycle arrest | nih.gov |

| Imidazole-Pyridine Hybrid (5c) | Breast cancer (BT474) | 35.98 ± 1.09 μM (24h) | Cytotoxicity | acs.org |

| Imidazole-Pyridine Hybrid (5d) | Breast cancer (BT474) | 35.56 ± 1.02 μM (24h) | Cytotoxicity | acs.org |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Cervical cancer (HeLa) | 0.737 ± 0.05 μM | Induction of apoptosis, antitubulin activity | researchgate.net |

Modulation of Biological Pathways

The diverse pharmacological effects of 5-ethyl-1H-imidazole and its related derivatives stem from their ability to interact with and modulate a variety of biological pathways. The imidazole ring itself is a key structural feature that can form coordination compounds with metal ions and establish hydrogen bonds with amino acid residues in proteins, thereby influencing the activity of enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Examples of pathway modulation by imidazole derivatives include:

Enzyme Inhibition : As detailed in previous sections, imidazoles are potent inhibitors of various enzymes, such as lanosterol 14-α-demethylase in fungi, cyclooxygenase-2 in inflammatory processes, and viral proteases and reverse transcriptases. researchgate.netebsco.comsrce.hr

Receptor Interaction : Imidazole-based compounds can interact with cell surface receptors. Research has identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting their potential in modulating neurotransmission. acs.org

Signaling Pathway Interference : In cancer, imidazole derivatives interfere with critical signaling pathways that control cell proliferation, survival, and metastasis. They can induce apoptosis by targeting regulators like Bcl-2 and activating caspases, or arrest the cell cycle by disrupting microtubule dynamics. nih.govrsc.org

The versatility of the imidazole scaffold allows for its modification to fine-tune its interaction with specific biological targets, making it a valuable building block in the design of new therapeutic agents that can selectively modulate biological pathways. nih.gov

Impact on Photosynthetic Electron Flow and ATP Synthesis

These derivatives have been shown to inhibit photosynthetic electron flow and ATP synthesis. researchgate.netbrieflands.comresearchgate.net The proposed mechanism involves the formation of coordination compounds with metal ions, particularly cobalt (Co(II)), which are crucial for these energy-converting pathways in plants. researchgate.net By complexing with these ions, the imidazole derivatives effectively disrupt the normal function of the photosynthetic machinery. This inhibitory action on the Hill reaction is a key finding in these studies. researchgate.netresearchgate.net

A laboratory study focusing on methyl 4-ethyl-1H-imidazole-5-carboxylate observed a notable decrease in chlorophyll (B73375) fluorescence and ATP synthesis rates when applied to plant models, confirming its role as a potent inhibitor of photosynthesis through Co(II) coordination.

Table 1: Investigated Imidazole Derivatives and their Impact on Photosynthesis

| Compound | Observed Effect | Mechanism of Action |

| Methyl 4-ethyl-1H-imidazole-5-carboxylate | Inhibition of photosynthetic electron flow and ATP synthesis | Forms coordination compounds with cobalt ions (Co(II)) |

| Ethyl 4-methyl-5-imidazolecarboxylate | Inhibition of photosynthetic electron flow and ATP synthesis; Hill reaction inhibitor | Forms coordination compounds with Co(II) |

Interaction with HIV-1 Integrase and LEDGF/p75 Pathway

The imidazole scaffold is a key feature in the development of inhibitors targeting the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a host protein essential for viral replication. This interaction is a critical target for novel antiretroviral therapies.